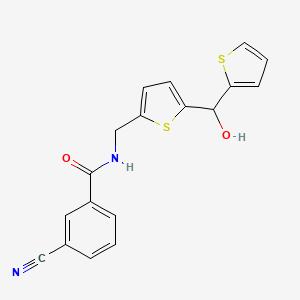

![molecular formula C22H22N2O6S2 B2387282 3-[{2-[(2-méthoxyphényl)amino]-2-oxoéthyl}(4-méthylphényl)sulfamoyl]thiophène-2-carboxylate de méthyle CAS No. 895265-96-0](/img/structure/B2387282.png)

3-[{2-[(2-méthoxyphényl)amino]-2-oxoéthyl}(4-méthylphényl)sulfamoyl]thiophène-2-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

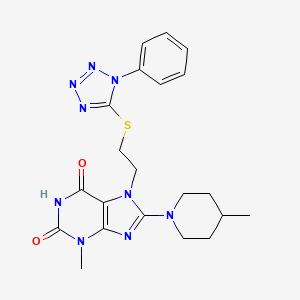

This compound, also known as GSK0660, belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also contains a sulfanilide moiety and a methoxyphenyl group .Physical and Chemical Properties Analysis

The compound has a molecular weight of 221.25 . Its predicted density is 1.517 g/cm3 , and it has a predicted boiling point of 428.3°C . The compound’s predicted flash point is 212.8°C , and it has a vapor pressure of 1.53E-07mmHg at 25°C . Its refractive index is 1.579 .Applications De Recherche Scientifique

Applications Antitumorales

Il joue également un rôle dans la synthèse de médicaments anticancéreux . Ces médicaments sont utilisés pour traiter divers types de cancer en inhibant la croissance des cellules tumorales.

Applications Anti-intégrase VIH-1

Le composé est utilisé dans la production d'inhibiteurs de l'intégrase VIH-1 . Ces inhibiteurs empêchent le virus VIH d'intégrer son matériel génétique dans la cellule hôte, bloquant ainsi la réplication du virus.

Inhibiteurs du Cytomégalovirus Humain

Il est utilisé dans la synthèse d'inhibiteurs du cytomégalovirus humain . Ces inhibiteurs sont utilisés pour traiter les infections causées par le cytomégalovirus, en particulier chez les patients immunodéprimés.

Inhibiteurs du Virus de l'Hépatite C

Le composé est un intermédiaire important dans la production d'inhibiteurs du virus de l'hépatite C . Ces inhibiteurs peuvent empêcher la réplication du virus de l'hépatite C, contribuant ainsi au traitement des infections chroniques à l'hépatite C.

Inhibiteurs du Facteur Xa

Il est utilisé dans la synthèse d'inhibiteurs du facteur Xa . Ces inhibiteurs préviennent la coagulation du sang en inhibant le facteur Xa, une enzyme impliquée dans la cascade de coagulation. Ils sont utilisés pour prévenir et traiter les troubles thromboemboliques.

Inhibiteurs Antinéoplasiques de l'Activase PAK4

Le composé est utilisé dans la production d'inhibiteurs antinéoplasiques de l'activase PAK4 . Ces inhibiteurs peuvent empêcher l'activation de PAK4, une protéine kinase impliquée dans la prolifération et la survie cellulaire, inhibant ainsi la croissance des cellules cancéreuses.

Inhibiteurs de la Phosphatidylinositol 3-Kinase PI3K

Il est utilisé dans la synthèse d'inhibiteurs de la phosphatidylinositol 3-kinase PI3K . Ces inhibiteurs peuvent empêcher l'activation de PI3K, une kinase lipidique impliquée dans la croissance, la prolifération, la différenciation, la motilité, la survie et le trafic intracellulaire des cellules, ce qui en fait des médicaments potentiels pour le traitement du cancer.

Propriétés

IUPAC Name |

methyl 3-[[2-(2-methoxyanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6S2/c1-15-8-10-16(11-9-15)24(14-20(25)23-17-6-4-5-7-18(17)29-2)32(27,28)19-12-13-31-21(19)22(26)30-3/h4-13H,14H2,1-3H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQJFGBIMAPDTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B2387202.png)

![Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2387205.png)

![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2387208.png)

![3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide hydrochloride](/img/structure/B2387210.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2387212.png)

![N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387219.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2387220.png)

![5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2387221.png)